![molecular formula C9H9NO2 B1600665 5-Hydroxy-6-methylindolin-2-one CAS No. 439911-02-1](/img/structure/B1600665.png)
5-Hydroxy-6-methylindolin-2-one
Overview
Description
5-Hydroxy-6-methylindolin-2-one (5-HMI) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the naturally occurring indole alkaloid, which is commonly found in plants and animals. 5-HMI has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Alzheimer’s Disease Treatment
5-Hydroxy-6-methylindolin-2-one derivatives have been designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease (AD). These compounds aim to address the decrease in the neurotransmitter acetylcholine, which is a critical factor in the progression of AD .
Antioxidant Activity
In the search for molecules with antioxidant properties, derivatives of 5-Hydroxy-6-methylindolin-2-one have been evaluated in DPPH free radical-scavenging assays. Although most compounds showed only weak scavenging activity, the research indicates potential pathways for enhancing antioxidant capabilities .
Anticancer Agent Development
Certain derivatives of 5-Hydroxy-6-methylindolin-2-one have exhibited strong cytotoxicity against human cancer cell lines, including colon, prostate, and lung cancer. One compound, in particular, demonstrated IC50 values as low as 0.65 µM, surpassing the potency of adriamycin, a positive control, and suggesting promise for further development as an anticancer agent .
Neurodegenerative Disease Research
The indole nucleus, which is part of the 5-Hydroxy-6-methylindolin-2-one structure, is significant in neurodegenerative disease research. It provides a scaffold for various bioactive molecules that are crucial in studying the pathology of diseases like Alzheimer’s .
Antiviral and Anti-HIV Applications
Indole derivatives, including those related to 5-Hydroxy-6-methylindolin-2-one, have shown antiviral and anti-HIV activities. These compounds bind with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents for viral infections .
Antimicrobial and Antitubercular Uses
The biological potential of indole derivatives extends to antimicrobial and antitubercular activities. The diverse pharmacological activity of these compounds makes them valuable in the search for new treatments against bacterial infections and tuberculosis .
Antidiabetic and Antimalarial Therapies
Research into indole derivatives has revealed their potential in antidiabetic and antimalarial therapies. The ability to synthesize various scaffolds of indole for screening different pharmacological activities opens up new avenues for treating these diseases .
Plant Hormone Synthesis
5-Hydroxy-6-methylindolin-2-one derivatives are also of interest in the synthesis of plant hormones, such as indole-3-acetic acid, which is produced by the degradation of tryptophan in higher plants. This application highlights the compound’s relevance in agricultural and botanical research .
properties
IUPAC Name |
5-hydroxy-6-methyl-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-2-7-6(3-8(5)11)4-9(12)10-7/h2-3,11H,4H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUOQPKEJKPJKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)N2)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446735 | |
Record name | 5-Hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-methylindolin-2-one | |
CAS RN |
439911-02-1 | |
Record name | 5-Hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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